molecular formula C13H12N2OS B2517013 1-(2-Thienylcarbonyl)indolin-6-amine CAS No. 927997-00-0

1-(2-Thienylcarbonyl)indolin-6-amine

Cat. No.: B2517013
CAS No.: 927997-00-0
M. Wt: 244.31
InChI Key: ZVMOKAHTZAFWTB-UHFFFAOYSA-N
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Description

1-(2-Thienylcarbonyl)indolin-6-amine is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Classification of Indoles

1-(2-Thienylcarbonyl)indolin-6-amine falls into the broader category of indole compounds. A comprehensive framework for the classification of indole syntheses has been developed, acknowledging the complexity and historical significance of indole chemistry. This framework categorizes indole syntheses into nine distinct strategies, each associated with specific synthesis types like Bartoli, Bischler, and Fischer indole syntheses. These methodologies highlight the diverse and strategic approaches to indole synthesis, each contributing to the broader understanding of chemical properties and potential applications (Taber & Tirunahari, 2011).

Analytical Applications

The reactivity of indole rings, such as that in this compound, with reagents like ninhydrin, suggests potential in analytical chemistry. Ninhydrin reactions, known for forming various chromophores, are extensively used in the detection, isolation, and analysis of amino acids, peptides, and proteins across multiple scientific disciplines. This reactivity has significant implications for agricultural, biochemical, and medical sciences, among others, indicating a broad utility in analytical methodologies (Friedman, 2004).

Environmental and Industrial Applications

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds like amines, which are prevalent in various industrial sectors. This degradation is crucial for environmental sustainability, as these compounds are often resistant to conventional treatments. The insights into the reactivity and degradation mechanisms of amines provide valuable information for developing technologies aimed at mitigating environmental pollutants (Bhat & Gogate, 2021).

Carbon Capture Technologies

The reactivity of amines with carbon dioxide, as studied in the context of this compound, presents promising pathways for carbon capture technologies. Computational and experimental studies on amine-CO2 reactions are crucial for understanding the mechanisms of carbon capture and designing more efficient agents. This research is vital for addressing global challenges related to greenhouse gas emissions and climate change (Yang et al., 2017).

Safety and Hazards

The compound may cause skin and eye irritation. It is harmful if swallowed or inhaled. It does not exhibit flammability or corrosiveness .

  • Future Directions

    • From the literature, it is revealed that indole derivatives (including this compound) have diverse biological activities and potential for newer therapeutic possibilities .
  • Properties

    IUPAC Name

    (6-amino-2,3-dihydroindol-1-yl)-thiophen-2-ylmethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H12N2OS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZVMOKAHTZAFWTB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CS3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H12N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    244.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

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